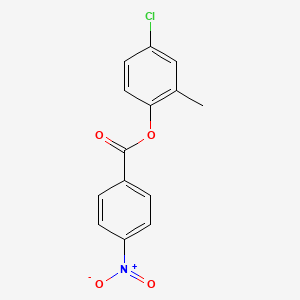

4-chloro-2-methylphenyl 4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-2-methylphenyl 4-nitrobenzoate” is a chemical compound with the molecular formula C14H9Cl2NO4 . It has an average mass of 326.132 Da and a monoisotopic mass of 324.990875 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-methylphenyl 4-nitrobenzoate” include a density of 1.5±0.1 g/cm3, a boiling point of 510.0±50.0 °C at 760 mmHg, and a flash point of 262.3±30.1 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Organic Synthesis

4-chloro-2-methylphenyl 4-nitrobenzoate: is a compound that can be utilized in organic synthesis, particularly in reactions involving the benzylic position. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation at the benzylic position, which is a key step in synthesizing complex organic molecules .

Nonlinear Optical Materials

The related compound 4-chloro-2-nitroaniline has been studied for its nonlinear optical properties, which suggests potential applications for 4-chloro-2-methylphenyl 4-nitrobenzoate in the same field. Nonlinear optical materials are crucial for optoelectronics, photonics, and laser technology .

Physiochemical Characterization

4-chloro-2-nitroaniline: , a compound similar to 4-chloro-2-methylphenyl 4-nitrobenzoate , has been characterized for its physiochemical properties. This includes single-crystal XRD analysis and Hirshfeld surface analysis, which are important for understanding the material’s structure and interactions .

Optical Property Evaluation

The evaluation of optical properties through UV–Visible spectral analysis is another application. This is essential for determining the suitability of materials like 4-chloro-2-methylphenyl 4-nitrobenzoate for various optical applications .

Thermal Stability Assessment

Thermal analysis, such as TG/DTA thermogram analysis, can be performed on 4-chloro-2-methylphenyl 4-nitrobenzoate to assess its thermal stability. This is vital for applications that require materials to withstand high temperatures without degrading .

Mechanical Hardness Testing

Mechanical hardness testing, like Vickers hardness analysis, can be conducted to determine the mechanical work hardness coefficient. This information is useful for applications where the material’s durability and resistance to deformation are critical .

Laser Damage Threshold Evaluation

Laser beam-irradiated LDT analysis can be used to express the laser utility limitation of the crystal. This is important for materials intended for use in high-power laser systems .

Second Harmonic Generation Efficiency

Testing the second harmonic generation efficiency of materials is crucial for their application in frequency doubling of lasers, which is a key component in modern laser technology and communication devices .

Mécanisme D'action

Mode of Action

It is known that nitrobenzoates can undergo various chemical reactions, including fluorodenitration . This process could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-chloro-2-methylphenyl 4-nitrobenzoate are currently unknown

Propriétés

IUPAC Name |

(4-chloro-2-methylphenyl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-9-8-11(15)4-7-13(9)20-14(17)10-2-5-12(6-3-10)16(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEVTDYQGOHNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-2-methylphenyl) 4-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![2-phenyl-5-[(piperidin-1-ylacetyl)amino]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5526379.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5526401.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)